An In-depth Technical Guide on the Chemical Properties of 3-Aminopiperidin-2-one Hydrochloride
An In-depth Technical Guide on the Chemical Properties of 3-Aminopiperidin-2-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 3-Aminopiperidin-2-one hydrochloride, a key building block in the development of novel therapeutics. This document collates available data on its physical and chemical characteristics, synthesis, and its pivotal role in the creation of advanced drug candidates.
Core Chemical Properties
3-Aminopiperidin-2-one hydrochloride is a chiral heterocyclic compound that serves as a versatile intermediate in organic synthesis. It is available in both its racemic and enantiomerically pure forms. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents.
Physicochemical Data
The following tables summarize the key physicochemical properties of racemic and chiral 3-Aminopiperidin-2-one hydrochloride. Data has been aggregated from various chemical suppliers and databases.
Table 1: General Properties
| Property | Value | Source |
| Chemical Name | 3-aminopiperidin-2-one hydrochloride | N/A |
| Synonyms | Ornithine lactam hydrochloride | [1] |
| Appearance | White to off-white or pale beige to brown solid/powder | [2][3] |
Table 2: Properties of Racemic and Chiral Forms
| Form | Racemic | (S)-enantiomer | (R)-enantiomer |
| CAS Number | 138377-80-7 | 42538-31-8 | 406216-02-2 |
| Molecular Formula | C₅H₁₁ClN₂O | C₅H₁₁ClN₂O | C₅H₁₁ClN₂O |
| Molecular Weight | 150.61 g/mol | 150.61 g/mol | 150.61 g/mol |
| Melting Point | >189°C (dec.), 224-230°C[2] | 180-203°C (dec.)[4], 152-156°C[3] | No data available |
Table 3: Solubility
| Solvent | Solubility | Source |
| N,N-Dimethylformamide | Very soluble | [3] |
| Methanol | Soluble | [3] |
| Glacial Acetic Acid | Sparingly soluble | [3] |
| Chloroform | Very slightly soluble | [3] |
| Water | Practically insoluble | [3] |
Synthesis and Experimental Protocols
The synthesis of enantiomerically pure 3-Aminopiperidin-2-one hydrochloride is crucial for its application in drug development, where specific stereochemistry is often required for therapeutic activity.
Synthesis of (S)-3-Aminopiperidin-2-one Hydrochloride from L-Ornithine Hydrochloride
A general procedure for the synthesis of (S)-3-aminopiperidin-2-one hydrochloride involves the cyclization of L-ornithine hydrochloride.
Materials:
-
L-ornithine hydrochloride
-
Trimethylchlorosilane
-
Anhydrous methanol
-
21% (w/w) Sodium ethoxide in ethanol
-
6N Hydrochloric acid
-
Isopropanol
-
Dichloromethane
-
Silica gel for column chromatography
Procedure:
-
Slowly add trimethylchlorosilane (4 equivalents) to a suspension of L-ornithine hydrochloride (1 equivalent) in anhydrous methanol.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Cool the solution to 0°C and add a 21% (w/w) solution of sodium ethoxide in ethanol dropwise.
-
After 5 minutes, allow the reaction to warm to room temperature and continue stirring for 30 minutes.
-
Adjust the pH of the reaction solution to 7 with aqueous 6N HCl.
-
Filter the neutralized solution and concentrate the filtrate under reduced pressure.
-
Dissolve the crude product in isopropanol and filter to remove insoluble salts. Concentrate the filtrate again under reduced pressure.
-
Purify the crude product by silica gel flash column chromatography using a 30% methanol in dichloromethane eluent to yield the final product as a hygroscopic light yellow solid.
Spectroscopic and Analytical Data
Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry are essential for the structural confirmation and purity assessment of 3-Aminopiperidin-2-one hydrochloride. While specific spectra are not publicly available in the search results, various chemical suppliers indicate the availability of this data upon request. It is recommended to consult the certificates of analysis from suppliers for detailed spectroscopic information.
Role in Drug Development
3-Aminopiperidin-2-one and its derivatives are significant scaffolds in medicinal chemistry, particularly in the development of inhibitors for Dipeptidyl Peptidase IV (DPP-IV) and Calcitonin Gene-Related Peptide (CGRP) receptor antagonists.
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
Substituted 3-aminopiperidines have been evaluated as potent and selective inhibitors of DPP-IV, an enzyme involved in glucose metabolism.[5] The development of such inhibitors is a key strategy in the management of type 2 diabetes.
Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonists
A novel series of 3-aminopiperidin-2-one-based compounds have been developed as antagonists for the CGRP receptor.[6] These antagonists are being investigated for the treatment of migraines.[6]
The following diagram illustrates the role of 3-Aminopiperidin-2-one hydrochloride as a key starting material in the synthesis of these two important classes of therapeutic agents.
This technical guide provides a summary of the currently available information on 3-Aminopiperidin-2-one hydrochloride. For more in-depth data, researchers are encouraged to consult peer-reviewed scientific literature and the technical documentation provided by chemical suppliers.
References
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. aksci.com [aksci.com]
- 3. echemi.com [echemi.com]
- 4. (S)-3-aminopiperidin-2-one Hydrochloride | 42538-31-8 [amp.chemicalbook.com]
- 5. Discovery of 3-aminopiperidines as potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
